molecular formula C14H17BrFN3O3 B12231748 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine

4-(5-Bromo-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12231748
M. Wt: 374.21 g/mol
InChI Key: IHAOVBUBNNAZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Bromo-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features a pyridine ring substituted with bromine and fluorine atoms, and two morpholine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common route starts with the bromination and fluorination of a pyridine derivative, followed by the introduction of morpholine rings through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst under mild pressure.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine N-oxide derivative, while reduction could produce a fully hydrogenated pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Bromo-3-chloropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine
  • 4-(5-Bromo-3-methylpyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine
  • 4-(5-Bromo-3-iodopyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine

Uniqueness

Compared to similar compounds, 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(morpholine-4-carbonyl)morpholine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination of substituents can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17BrFN3O3

Molecular Weight

374.21 g/mol

IUPAC Name

[4-(5-bromo-3-fluoropyridin-2-yl)morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C14H17BrFN3O3/c15-10-7-11(16)13(17-8-10)19-3-6-22-12(9-19)14(20)18-1-4-21-5-2-18/h7-8,12H,1-6,9H2

InChI Key

IHAOVBUBNNAZOJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CN(CCO2)C3=C(C=C(C=N3)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.